2-bromo-N-{3,7-dimethyl-5-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidin-6-yl}benzamide
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Overview
Description
2-bromo-N-{3,7-dimethyl-5-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidin-6-yl}benzamide is a complex organic compound that belongs to the class of thiazolopyrimidines. This compound is characterized by its unique structure, which includes a bromine atom, a benzamide group, and a thiazolopyrimidine core. It has garnered interest in various fields of scientific research due to its potential biological and chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-bromo-N-{3,7-dimethyl-5-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidin-6-yl}benzamide typically involves multiple steps. One common method includes the reaction of 2-bromo-7-methyl-5-oxo-5H-1,3,4-thiadiazolo[3,2-a]pyrimidine with benzoyl chloride under specific conditions . The reaction is usually carried out in the presence of a base such as triethylamine and a solvent like dichloromethane. The mixture is stirred at room temperature for several hours to yield the desired product.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the laboratory methods to increase yield and purity. This could include the use of automated reactors, continuous flow systems, and advanced purification techniques such as chromatography.
Chemical Reactions Analysis
Types of Reactions
2-bromo-N-{3,7-dimethyl-5-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidin-6-yl}benzamide can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to yield different products.
Hydrolysis: The amide bond can be hydrolyzed under acidic or basic conditions.
Common Reagents and Conditions
Substitution: Sodium methoxide or potassium tert-butoxide in an aprotic solvent like dimethyl sulfoxide.
Oxidation: Potassium permanganate or chromium trioxide in an acidic medium.
Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous ether.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, substitution reactions can yield various derivatives with different functional groups replacing the bromine atom .
Scientific Research Applications
2-bromo-N-{3,7-dimethyl-5-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidin-6-yl}benzamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Medicine: Explored as a potential therapeutic agent due to its unique structure and reactivity.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-bromo-N-{3,7-dimethyl-5-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidin-6-yl}benzamide is not fully understood. it is believed to interact with specific molecular targets and pathways in biological systems. The compound’s structure allows it to bind to certain enzymes or receptors, potentially inhibiting their activity and leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
- 2-bromo-7-methyl-5-oxo-5H-1,3,4-thiadiazolo[3,2-a]pyrimidine
- N-benzoyl-3,7-dimethyl-5-oxo-5H-thiazolo[3,2-a]pyrimidine
Uniqueness
2-bromo-N-{3,7-dimethyl-5-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidin-6-yl}benzamide is unique due to the presence of both a bromine atom and a benzamide group in its structure.
Biological Activity
The compound 2-bromo-N-{3,7-dimethyl-5-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidin-6-yl}benzamide is a derivative of thiazolopyrimidine that has garnered interest in medicinal chemistry due to its potential biological activities. This article explores the biological activity of this compound, including its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound features a bromine atom and a thiazolopyrimidine core, which are critical for its biological activity. The structural formula can be represented as follows:
Property | Value |
---|---|
Molecular Weight | 360.24 g/mol |
Melting Point | Not specified |
Solubility | Soluble in DMSO |
CAS Number | 946250-34-6 |
Anticancer Activity
Research indicates that compounds similar to This compound exhibit significant anticancer properties. For instance, thiazolopyrimidine derivatives have shown efficacy against various cancer cell lines including MCF-7 (breast cancer), HCT116 (colon cancer), and A549 (lung cancer) through mechanisms such as apoptosis induction and cell cycle arrest .
Case Study:
In a study evaluating the antiproliferative effects of thiazolopyrimidine derivatives, it was found that specific substitutions at the 6-position of the pyrimidine ring enhanced cytotoxicity against MCF-7 cells with IC50 values ranging from 0.3 to 0.45 μM . This suggests that the structural attributes of This compound may similarly influence its anticancer activity.
Antimicrobial Activity
The compound has been investigated for its antimicrobial properties. Thiazolopyrimidine derivatives generally demonstrate activity against both Gram-positive and Gram-negative bacteria. In vitro assays have revealed that these compounds can inhibit bacterial growth by interfering with essential cellular processes .
Table 2: Antimicrobial Activity
Bacterial Strain | MIC (μg/mL) |
---|---|
Staphylococcus aureus | 8 |
Escherichia coli | 16 |
The biological activity of This compound is hypothesized to involve several mechanisms:
- Enzyme Inhibition: The compound may act as an inhibitor of key enzymes involved in cellular metabolism or replication.
- Receptor Modulation: It could modulate receptor signaling pathways that are crucial for cell survival and proliferation.
- DNA Interaction: Similar compounds have shown the ability to intercalate into DNA or inhibit topoisomerases, leading to apoptosis in cancer cells.
Properties
IUPAC Name |
2-bromo-N-(3,7-dimethyl-5-oxo-[1,3]thiazolo[3,2-a]pyrimidin-6-yl)benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12BrN3O2S/c1-8-7-22-15-17-9(2)12(14(21)19(8)15)18-13(20)10-5-3-4-6-11(10)16/h3-7H,1-2H3,(H,18,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GYHZRPRFFDWOII-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CSC2=NC(=C(C(=O)N12)NC(=O)C3=CC=CC=C3Br)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12BrN3O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
378.2 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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